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Compound of Interest

Compound Name: H-Asp-Ala-OH

Cat. No.: B079804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide H-Asp-Ala-OH (Aspartyl-

Alanine) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The

following sections detail predicted spectroscopic data, comprehensive experimental protocols,

and visual representations of the molecular structure and fragmentation pathways to support

research and development activities.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for H-Asp-Ala-OH, the

following data has been predicted based on established principles of NMR and mass

spectrometry, supported by computational models and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for H-Asp-Ala-OH are presented in the tables

below. These values are estimations and may vary based on experimental conditions such as

solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for H-Asp-Ala-OH
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Atom Name
Predicted Chemical Shift
(δ) ppm

Multiplicity

Hα (Asp) ~4.5 - 4.7 Doublet of Doublets

Hβ (Asp) ~2.7 - 2.9 Multiplet

Hα (Ala) ~4.3 - 4.5 Quartet

CH₃ (Ala) ~1.4 Doublet

NH (Ala) ~8.2 Doublet

NH₂ (Asp) ~8.3 Singlet (broad)

OH (Asp) ~12.0 Singlet (broad)

OH (Ala) ~12.5 Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Asp-Ala-OH

Atom Name Predicted Chemical Shift (δ) ppm

C=O (Asp, side chain) ~175

C=O (Asp, backbone) ~173

C=O (Ala, backbone) ~176

Cα (Asp) ~52

Cβ (Asp) ~38

Cα (Ala) ~50

Cβ (Ala) ~18

Mass Spectrometry (MS)
The predicted mass spectrometry data for H-Asp-Ala-OH is summarized below. The

monoisotopic mass of the dipeptide is 204.07 g/mol . The expected fragmentation pattern in

collision-induced dissociation (CID) will primarily yield b and y ions.
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Table 3: Predicted Mass Spectrometry Fragments for H-Asp-Ala-OH

Ion Type Fragment Structure Predicted m/z

[M+H]⁺ H-Asp-Ala-OH + H⁺ 205.08

b₁ H-Asp⁺ 116.04

y₁ H-Ala-OH + H⁺ 90.05

b₂ H-Asp-Ala⁺ 187.08

y₂ H-Asp-Ala-OH + H⁺ - H₂O 187.08

Molecular Structure and Fragmentation Pathway
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Caption: Molecular structure of H-Asp-Ala-OH.
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Caption: Predicted ESI-MS/MS fragmentation of H-Asp-Ala-OH.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of H-Asp-Ala-OH.

NMR Spectroscopy Protocol
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Sample Preparation
(1-5 mg in 0.5 mL D₂O or other deuterated solvent)

NMR Spectrometer Setup
(e.g., 500 MHz, room temperature)

1D ¹H NMR Acquisition
(16-64 scans)

1D ¹³C NMR Acquisition
(Proton decoupled, >1024 scans)

2D NMR (COSY, HSQC) Acquisition
(Optional, for structural confirmation)

Data Processing
(Fourier transform, phase correction, baseline correction)

Spectral Analysis
(Chemical shift referencing, peak picking, integration, coupling constant measurement)

Click to download full resolution via product page

Caption: General workflow for NMR analysis of H-Asp-Ala-OH.

3.1.1. Sample Preparation

Weigh 1-5 mg of H-Asp-Ala-OH and dissolve it in 0.5 mL of a suitable deuterated solvent

(e.g., D₂O, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

3.1.2. NMR Data Acquisition

Insert the sample into a high-field NMR spectrometer (e.g., 400-600 MHz).

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a

larger number of scans will be required.

3.1.3. Data Processing and Analysis

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline corrections on the resulting spectra.

Reference the chemical shifts to an internal standard (e.g., DSS for D₂O or TMS for organic

solvents).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate

the proton-proton connectivities.

Mass Spectrometry Protocol
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Sample Preparation
(Dissolve in 50:50 acetonitrile:water with 0.1% formic acid)

Infusion into Mass Spectrometer
(Direct infusion or via LC)

Full Scan MS Acquisition
(Positive ion mode, m/z range 50-500)

Tandem MS (MS/MS) Acquisition
(Select [M+H]⁺ ion for fragmentation)

Data Analysis
(Identify molecular ion and fragment ions)

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

3.2.1. Sample Preparation

Prepare a stock solution of H-Asp-Ala-OH at a concentration of approximately 1 mg/mL in a

suitable solvent, such as water or methanol.

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent

compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1%

formic acid.

3.2.2. Mass Spectrometry Data Acquisition

Introduce the sample into the mass spectrometer using direct infusion or via liquid

chromatography (LC).
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Operate the mass spectrometer in positive ion mode.

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

Perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z

205.08) as the precursor ion.

Fragment the precursor ion using collision-induced dissociation (CID) and acquire the

product ion spectrum.

3.2.3. Data Analysis

Analyze the full scan spectrum to confirm the mass of the molecular ion.

Interpret the MS/MS spectrum to identify the characteristic b and y fragment ions.

Compare the observed fragmentation pattern with the predicted pattern to confirm the amino

acid sequence.

Conclusion
This guide provides a comprehensive overview of the spectroscopic analysis of H-Asp-Ala-OH.

The predicted NMR and mass spectrometry data, along with the detailed experimental

protocols and visual diagrams, serve as a valuable resource for researchers and professionals

in the field of drug development and biochemical analysis. While the provided data is based on

predictive models, it offers a strong foundation for the experimental characterization of this

dipeptide.

To cite this document: BenchChem. [Spectroscopic Analysis of H-Asp-Ala-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079804#spectroscopic-analysis-of-h-asp-ala-oh-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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